Ethyl chlorothioformate

Physical organic chemistry Solvolysis kinetics Grunwald-Winstein analysis

Ethyl chlorothioformate (CAS 2812-73-9, O-ethyl carbonochloridothioate; also referred to as O-ethyl chlorothioformate or ethyl chlorothionoformate) belongs to the chlorothioformate ester class, characterised by the replacement of one carbonyl oxygen in a chloroformate with sulfur. This compound exists as two constitutional isomers: the O-ethyl ester (CAS 2812-73-9, ClC(S)OCH₂CH₃) and the more extensively studied S-ethyl ester (CAS 2941-64-2, ClC(O)SCH₂CH₃).

Molecular Formula C4H6Cl2O2S2
Molecular Weight 221.1 g/mol
CAS No. 2812-73-9
Cat. No. B3050718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chlorothioformate
CAS2812-73-9
Molecular FormulaC4H6Cl2O2S2
Molecular Weight221.1 g/mol
Structural Identifiers
SMILESCC(=O)SCCl.C(=O)(S)Cl
InChIInChI=1S/C3H5ClOS/c1-2-5-3(4)6/h2H2,1H3
InChIKeyZFJKVFJMGDXNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Chlorothioformate (CAS 2812-73-9): Core Identity and Structural Differentiation for Procurement Decisions


Ethyl chlorothioformate (CAS 2812-73-9, O-ethyl carbonochloridothioate; also referred to as O-ethyl chlorothioformate or ethyl chlorothionoformate) belongs to the chlorothioformate ester class, characterised by the replacement of one carbonyl oxygen in a chloroformate with sulfur [1]. This compound exists as two constitutional isomers: the O-ethyl ester (CAS 2812-73-9, ClC(S)OCH₂CH₃) and the more extensively studied S-ethyl ester (CAS 2941-64-2, ClC(O)SCH₂CH₃). Both isomers are reactive acylating agents used as intermediates in thiocarbamate herbicide synthesis and as electrophilic building blocks in preparative organic chemistry [2]. The O-ethyl isomer exhibits distinct physicochemical properties—boiling point approximately 108 °C and estimated density 1.252 g/cm³—differing from the S-ethyl isomer (bp 132 °C, density 1.195 g/cm³ at 25 °C), which directly impacts separation, handling, and formulation strategies .

Why Ethyl Chlorothioformate Cannot Be Substituted by Generic Chloroformates or Isomeric Chlorothioformates


Conventional chloroformates (e.g., ethyl chloroformate, CAS 541-41-3) and the S-ethyl chlorothioformate isomer (CAS 2941-64-2) are not functionally interchangeable with O-ethyl chlorothioformate (CAS 2812-73-9). The O-ethyl isomer possesses the Cl–C(=S)–O–CH₂CH₃ connectivity, placing the sulfur atom in the thiocarbonyl position, which fundamentally alters the electrophilic character, hydrolysis pathway, and product profile relative to both oxygen-analogue chloroformates and the S-ethyl isomer [1]. Regulatory acute exposure guideline levels (AEGLs) distinguish ethyl chlorothioformate as a separate toxicological entity within the chloroformate class, with its own exposure limit derivation based on a 4-h rat lethality threshold of 15 ppm—1/3 of its 45 ppm LC₅₀—rather than borrowing values from structurally similar compounds [2]. Substitution without verification of isomer identity, reactivity, and impurity profile risks failed syntheses, unexpected toxic hydrolysis products, and non-compliance with hazard classification requirements.

Quantitative Differentiation Evidence: Ethyl Chlorothioformate (CAS 2812-73-9) vs. Closest Analogs


Solvolysis Mechanism Reversal: Ionization Pathway Dominance vs. Ethyl Chloroformate

In a direct head-to-head comparison using the extended Grunwald–Winstein equation across 21 solvents at 25.0 °C, ethyl chlorothioformate (S-ethyl isomer) exhibits a dominant ionization pathway (l = 0.66, m = 0.93), whereas ethyl chloroformate (CAS 541-41-3) proceeds predominantly via an addition–elimination channel (l = 1.56, m = 0.55) [1]. This mechanistic reversal means that for the majority of solvent environments, the chlorothioformate reacts via rate-determining ionization to form an acylium ion, while the chloroformate requires bimolecular nucleophilic attack at the carbonyl carbon. Only in methanol, ethanol, and 90% aqueous ethanol does the chlorothioformate shift to a bimolecular pathway. This sulfur-for-oxygen substitution at the carbonyl position fundamentally reprograms the solvent sensitivity and rate law of acyl transfer reactions.

Physical organic chemistry Solvolysis kinetics Grunwald-Winstein analysis Reaction mechanism

Hydrolysis Rate Acceleration: ~60-Fold Increase Over Ethyl Chloroformate

For the ethyl ester series in 100% water, the chlorothioformate and chlorothionoformate esters hydrolyze at approximately the same rate, which is about sixty times higher than the corresponding chloroformate [1]. This rate enhancement, attributed to a shift from an addition-elimination pathway (dominant in chloroformate hydrolysis) to an ionization pathway (dominant in chlorothioformate hydrolysis), means that ethyl chlorothioformate reacts with water roughly 60× faster than ethyl chloroformate under identical conditions. For the methyl ester series, the chlorothioformate hydrolyzes 7× faster than the chloroformate, indicating that the rate gap widens with increasing alkyl chain length.

Hydrolysis kinetics Acyl transfer Structure-reactivity relationships Aqueous stability

Unique Hydrolysis Product Profile: Ethyl Mercaptan vs. Ethanol Release

The hydrolysis pathway of the S-ethyl isomer of ethyl chlorothioformate (and by class-level inference, chlorothioformates in general) yields ethyl mercaptan (ethanethiol), carbon dioxide, and hydrogen chloride, whereas every other chloroformate in the class—including methyl, ethyl, isopropyl, n-propyl, allyl, n-butyl, isobutyl, sec-butyl, benzyl, phenyl, and 2-ethylhexyl chloroformate—hydrolyzes to the corresponding alcohol, CO₂, and HCl [1]. Ethyl mercaptan is a toxic, flammable gas with a distinctive odor and an occupational exposure limit (OSHA PEL: 10 ppm ceiling), introducing additional hazard considerations not present with conventional chloroformates. This product divergence is explicitly cited in the AEGL documentation as the basis for treating ethyl chlorothioformate as a toxicologically distinct entity within the chloroformate family [1].

Hydrolysis byproducts Toxicology Safety assessment Environmental fate

AEGL-3 Lethality Threshold: 1.5 ppm (4 h) vs. Other Chloroformates

The AEGL-3 (lethality) value for ethyl chlorothioformate at the 4-hour exposure duration is 1.5 ppm (7.6 mg/m³), based on an estimated 4-h rat lethality threshold of 15 ppm (1/3 of the 4-h LC₅₀ of 45 ppm) reported by Stauffer Chemical Company (1983) [1]. This places ethyl chlorothioformate in a similar acute inhalation toxicity bracket to ethyl chloroformate (AEGL-3 4 h: 1.2 ppm, 5.3 mg/m³) and allyl chloroformate (AEGL-3 4 h: 0.53 ppm, 2.6 mg/m³), but substantially more toxic than methyl chloroformate (AEGL-3 4 h: 4.2 ppm, 16 mg/m³) and the butyl chloroformate series (AEGL-3 4 h: 1.7 ppm, 20 mg/m³). The AEGL-2 (disabling) value is 0.50 ppm (2.6 mg/m³) at 4 h. No AEGL-1 (non-disabling) values were derived due to insufficient data—a common limitation across the chloroformate class [2].

Acute toxicity Inhalation hazard AEGL values Regulatory toxicology

Industrial Production Process: 94% Conversion with Minimized Disulfide Byproduct

A continuous two-stage liquid-phase process using activated carbon catalyst achieves 94% conversion of ethyl mercaptan to ethyl chlorothioformate with 98% product purity, containing only 0.5–1% diethyl disulfide and approximately 1% diethyl dithiocarbonate as byproducts [1]. This process, described in U.S. Patent 4,119,659, specifically minimizes disulfide formation—a common side reaction that plagues batch chlorothioformate syntheses at elevated temperatures. The two-reactor configuration with controlled outlet temperatures between 0 °C and 70 °C (preferably 10–50 °C) enables increased throughput capacity while maintaining purity specifications suitable for subsequent thiocarbamate herbicide manufacture. Comparable batch processes for other chlorothioformates typically report lower conversions and higher disulfide contamination when temperature control is suboptimal [1].

Process chemistry Manufacturing yield Byproduct control Chlorothioformate synthesis

Ethyl Chlorothioformate (CAS 2812-73-9): Evidence-Backed Application Scenarios for Procurement and Experimental Design


Thiocarbamate Herbicide Intermediate Synthesis

Ethyl chlorothioformate serves as the key acylating agent for introducing the thioester moiety in thiocarbamate herbicides such as S-ethyl N,N-dipropylthiocarbamate (EPTC). The 94% conversion efficiency and ≤1% disulfide byproduct profile established in the Stauffer continuous process [1] set the benchmark for industrial procurement: material meeting 98% purity with minimal disulfide contamination directly translates to higher herbicidal active ingredient yield and reduced purification burden. Procurement should specify disulfide content ≤1% and verify purity by GC or refractive index (n20/D 1.482 for the S-ethyl isomer; ~1.478–1.485 for the O-ethyl isomer).

Mechanistic Solvolysis Studies Requiring Ionization-Dominant Acyl Transfer

For physical organic chemists investigating acyl transfer mechanisms, ethyl chlorothioformate provides an ionization-dominant solvolysis pathway (l = 0.66, m = 0.93) in contrast to the addition-elimination dominance of ethyl chloroformate (l = 1.56, m = 0.55) [1]. This mechanistic orthogonality makes the chlorothioformate the reagent of choice when studying solvent ionizing power effects, acylium ion trapping, or nucleofuge leaving group ability in solvents of varying polarity. Researchers should note that the O-ethyl isomer (CAS 2812-73-9) may exhibit different solvolytic behavior from the S-ethyl isomer and should confirm isomer identity before kinetic measurements.

Safety-Engineered Process Development with Ethyl Mercaptan Byproduct Management

Facilities designing synthetic routes involving ethyl chlorothioformate must implement ethyl mercaptan scrubbing and monitoring infrastructure, as its hydrolysis yields ethanethiol (OSHA ceiling PEL: 10 ppm) rather than ethanol [1]. This distinguishes ethyl chlorothioformate from all other chloroformate reagents and directly impacts equipment specification, waste stream treatment, and occupational exposure monitoring. The AEGL-3 value of 1.5 ppm (4 h) [2] mandates engineering controls comparable to ethyl chloroformate handling, but with additional mercaptan-specific gas detection systems.

Conformational Analysis and Crystallography of Thioester Compounds

Ethyl chlorothioformate (S-ethyl isomer) has been structurally characterised by low-temperature X-ray diffraction, revealing exclusive synperiplanar conformation about the C=O/S–C bond with gauche ethyl orientation in the solid phase [1]. NBO analysis attributes this conformational locking to competing resonance (mesomeric) and anomeric (hyperconjugation) charge-transfer interactions within the ClC(O)S– moiety. For crystallographers and computational chemists studying thioester conformational landscapes, this compound provides a well-defined reference structure with established periodic boundary electron density from AIM theory analysis.

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